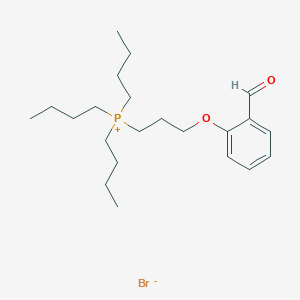
Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide is a chemical compound with the molecular formula C22H38BrO2P It is a phosphonium salt, characterized by the presence of a phosphonium ion (R4P+) where R represents organic substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide typically involves the reaction of tributylphosphine with 3-(2-formylphenoxy)propyl bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The general reaction scheme is as follows:
P(C4H9)3+BrCH2CH2CH2O-C6H4CHO→[P(C4H9)3CH2CH2CH2O-C6H4CHO]+Br−
The reaction is typically conducted in a solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in water or ethanol.
Major Products Formed
Oxidation: 3-(2-carboxyphenoxy)propyltributylphosphonium bromide.
Reduction: 3-(2-hydroxyphenoxy)propyltributylphosphonium bromide.
Substitution: Depending on the nucleophile, products such as 3-(2-formylphenoxy)propyltributylphosphonium hydroxide or 3-(2-formylphenoxy)propyltributylphosphonium cyanide.
Applications De Recherche Scientifique
Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Catalysis: The compound can act as a phase-transfer catalyst, facilitating reactions between compounds in different phases (e.g., organic and aqueous).
Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as conductivity or thermal stability.
Biological Studies: The compound can be used to study the interactions of phosphonium salts with biological membranes and their potential as antimicrobial agents.
Medicinal Chemistry: Research is ongoing into its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide involves its interaction with molecular targets through its phosphonium ion. The positively charged phosphonium ion can interact with negatively charged sites on enzymes, proteins, or cell membranes, altering their function or structure. This interaction can lead to changes in cellular processes, making it useful in various biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenyl(propyl)phosphonium bromide
- Tributyl(3-(2-hydroxyphenoxy)propyl)phosphonium bromide
- Tributyl(3-(2-carboxyphenoxy)propyl)phosphonium bromide
Uniqueness
Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide is unique due to the presence of the formyl group, which provides additional reactivity and functionality compared to similar compounds. This allows for a broader range of chemical modifications and applications, particularly in organic synthesis and materials science.
Propriétés
Numéro CAS |
31600-73-4 |
|---|---|
Formule moléculaire |
C22H38BrO2P |
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
tributyl-[3-(2-formylphenoxy)propyl]phosphanium;bromide |
InChI |
InChI=1S/C22H38O2P.BrH/c1-4-7-16-25(17-8-5-2,18-9-6-3)19-12-15-24-22-14-11-10-13-21(22)20-23;/h10-11,13-14,20H,4-9,12,15-19H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
OIUJAJSTVSJTON-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CCCOC1=CC=CC=C1C=O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


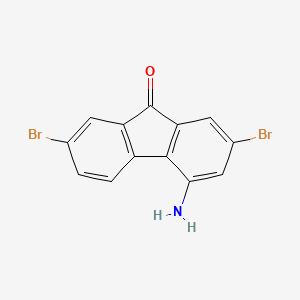
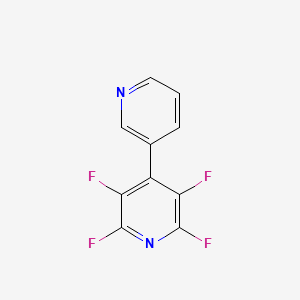

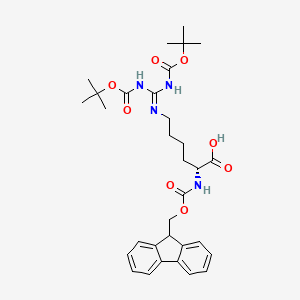
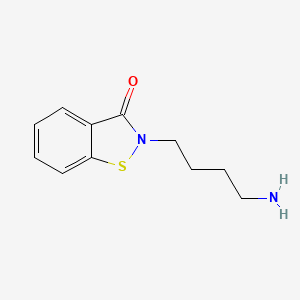

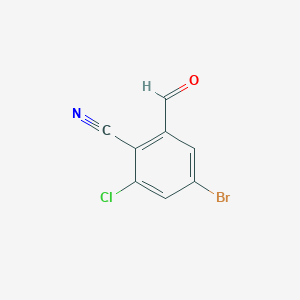



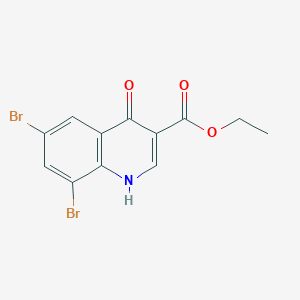
![Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-](/img/structure/B13140803.png)
![Bicyclo[2.1.1]hexan-5-ol](/img/structure/B13140811.png)

